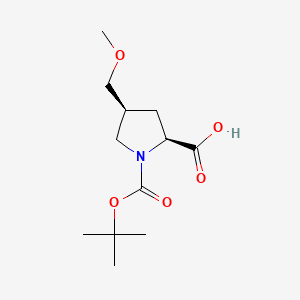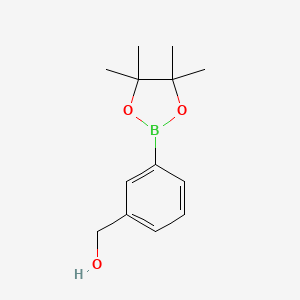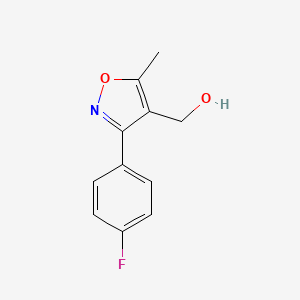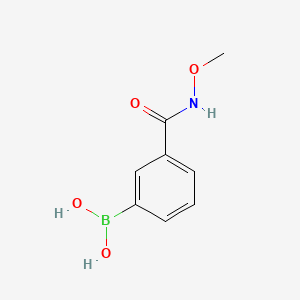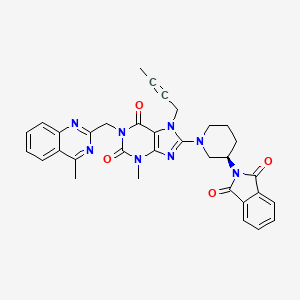
(R)-7-(But-2-ynyl)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
説明
(R)-7-(But-2-ynyl)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, also known as (R)-7-(But-2-ynyl)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, is a useful research compound. Its molecular formula is C33H30N8O4 and its molecular weight is 602.655. The purity is usually 95%.
BenchChem offers high-quality (R)-7-(But-2-ynyl)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-7-(But-2-ynyl)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
N-Phthalimide-linagliptin has been studied for its potential as a DPP-4 inhibitor . DPP-4 inhibitors are anti-hyperglycemic agents that improve glycemic control in type 2 diabetic patients . They can be used either as monotherapy or in combination with other antidiabetic drugs .
2. Type 2 Diabetes Mellitus (T2DM) Treatment The compound has shown promise in the treatment of T2DM . In a study, it was found that certain hybrids of the compound had stronger in vitro DPP-4 inhibitory activity than alogliptin, a commonly used drug for T2DM . These hybrids also exhibited better glycemic control than alogliptin in type 2 diabetic rats .
Antioxidant Activity
Some hybrids of N-Phthalimide-linagliptin have shown high radical scavenging activity in DPPH assay . This suggests that they could have potential antioxidant properties .
Cancer Therapy
Phthalimido-thiazolidine derivatives, which include N-Phthalimide-linagliptin, have been studied for their potential use in cancer therapy . One compound, FT-12, exhibited antiproliferative activity against certain cancer cells . It reduced the ability to form new clones and induced arrest in the S phase of the cell cycle .
Safety Profile
Linagliptin, a component of N-Phthalimide-linagliptin, has been studied for its safety profile in patients with T2DM . The study showed an overall acceptable safety profile of linagliptin, with a risk reduction of upper respiratory tract infection and abdominal pain when using linagliptin compared to placebo .
Drug Design and Synthesis
The combination of pharmacophoric nuclei with different targets, such as in N-Phthalimide-linagliptin, has been a strategy for the development of new drugs aimed at improving cancer treatment . This suggests that N-Phthalimide-linagliptin could be useful in the design and synthesis of new drugs .
作用機序
Target of Action
N-Phthalimide-linagliptin primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a serine exopeptidase that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate a decrease in blood glucose levels .
Mode of Action
N-Phthalimide-linagliptin acts as a competitive, reversible inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, it slows the breakdown of GLP-1 and GIP, thereby increasing their levels in the body . This leads to enhanced insulin secretion, reduced glucagon release, and decreased hepatic glucose production, resulting in improved glycemic control .
Biochemical Pathways
The inhibition of DPP-4 by N-Phthalimide-linagliptin affects several biochemical pathways. It enhances the activity of incretin hormones, leading to increased insulin synthesis and release from pancreatic beta cells . It also reduces glucagon secretion from pancreatic alpha cells, which decreases hepatic glucose production . Furthermore, N-Phthalimide-linagliptin has been shown to have anti-inflammatory effects, reducing the concentration of proinflammatory factors such as TNF-α and IL-6 .
Pharmacokinetics
N-Phthalimide-linagliptin exhibits a unique pharmacokinetic profile characterized by target-mediated nonlinear pharmacokinetics, concentration-dependent protein binding, and minimal renal clearance . It is rapidly absorbed after oral administration, with maximum plasma concentration occurring approximately 90 minutes post-dose . The majority of N-Phthalimide-linagliptin is eliminated as the parent compound, indicating that metabolism plays a minor role in its overall pharmacokinetics .
Result of Action
The molecular and cellular effects of N-Phthalimide-linagliptin’s action are multifaceted. It improves glycemic control by enhancing insulin secretion and reducing glucagon release . Additionally, it has been shown to have antiproliferative activity against cancer cells . For instance, N-Phthalimide derivatives have been found to inhibit the migration capacity of certain cancer cells and decrease colony formation .
Action Environment
The action, efficacy, and stability of N-Phthalimide-linagliptin can be influenced by various environmental factors. For instance, the presence of certain functional groups can lead to folded molecular geometries due to n-π interactions among proximal amine-phthalimide sites . These interactions can affect the compound’s reactivity and stability. Furthermore, the compound’s reactivity can be influenced by the presence of other chemical entities in the environment, such as reactive oxygen species .
特性
IUPAC Name |
7-but-2-ynyl-8-[(3R)-3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N8O4/c1-4-5-17-39-27-28(37(3)33(45)40(31(27)44)19-26-34-20(2)22-12-8-9-15-25(22)35-26)36-32(39)38-16-10-11-21(18-38)41-29(42)23-13-6-7-14-24(23)30(41)43/h6-9,12-15,21H,10-11,16-19H2,1-3H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVXJPINFRNEPM-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N4C(=O)C5=CC=CC=C5C4=O)N(C(=O)N(C2=O)CC6=NC7=CC=CC=C7C(=N6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N4C(=O)C5=CC=CC=C5C4=O)N(C(=O)N(C2=O)CC6=NC7=CC=CC=C7C(=N6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601020126 | |
| Record name | 7-(2-Butyn-1-yl)-8-[(3R)-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-piperidinyl]-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-7-(But-2-ynyl)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione | |
CAS RN |
886588-63-2 | |
| Record name | 7-(2-Butyn-1-yl)-8-[(3R)-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-piperidinyl]-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886588-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Butyn-1-yl)-8-[(3R)-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-piperidinyl]-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-But-2-ynyl-8-[(R)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-piperidin-1-yl]-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)


